molecular formula C9H9NS B13151696 7-Methylbenzo[b]thiophen-3-amine

7-Methylbenzo[b]thiophen-3-amine

Cat. No.: B13151696
M. Wt: 163.24 g/mol
InChI Key: ROPSZDNMXRPJCE-UHFFFAOYSA-N
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Description

7-Methylbenzo[b]thiophen-3-amine is a heterocyclic compound that features a thiophene ring fused with a benzene ring and an amine group at the 3-position. This compound is part of the broader class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methylbenzo[b]thiophen-3-amine typically involves the construction of the thiophene ring followed by functionalization. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and scale of production .

Chemical Reactions Analysis

Types of Reactions

7-Methylbenzo[b]thiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

7-Methylbenzo[b]thiophen-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: It is used in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 7-Methylbenzo[b]thiophen-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors to exert its biological effects. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives such as:

  • 2-Methylbenzo[b]thiophen
  • 3-Methylbenzo[b]thiophen
  • 4-Methylbenzo[b]thiophen

Uniqueness

7-Methylbenzo[b]thiophen-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the amine group at the 3-position can enhance its ability to form hydrogen bonds and interact with biological targets .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

7-methyl-1-benzothiophen-3-amine

InChI

InChI=1S/C9H9NS/c1-6-3-2-4-7-8(10)5-11-9(6)7/h2-5H,10H2,1H3

InChI Key

ROPSZDNMXRPJCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CS2)N

Origin of Product

United States

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